molecular formula C10H12N2O4 B8539462 ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate

ethyl 2-(4-methyl-6-nitropyridin-3-yl)acetate

Cat. No. B8539462
M. Wt: 224.21 g/mol
InChI Key: BBQWMTUJBYUBFX-UHFFFAOYSA-N
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Patent
US09206199B2

Procedure details

A mixture of ethyl (4-methyl-6-nitropyridin-3-yl)acetate (1.65 g, 7.36 mmol) and palladium on carbon (10%, 1.57 g, 1.47 mmol) in Ethanol (10 mL) was evacuated and refilled with nitrogen (3×), then stirred under an atmosphere of hydrogen for 2 h. The reaction mixture was filtered through celite and concentrated in vacuoto provide title compound which was used directly in the next reaction without further purification: LC-MS (IE, m/z): 195 [M+1]+.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[N:5]=[CH:4][C:3]=1[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]>[Pd].C(O)C>[CH3:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[CH:4][C:3]=1[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13]

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
CC1=C(C=NC(=C1)[N+](=O)[O-])CC(=O)OCC
Name
Quantity
1.57 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred under an atmosphere of hydrogen for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evacuated
ADDITION
Type
ADDITION
Details
refilled with nitrogen (3×)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuoto

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=NC(=C1)N)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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